Methyl 3-carbamoylpyridine-2-carboxylate
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Overview
Description
Methyl 3-carbamoylpyridine-2-carboxylate is a chemical compound with a pyridine ring substituted with a carbamoyl group at the 3-position and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-carbamoylpyridine-2-carboxylate typically involves the reaction of 3-aminopyridine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then cyclized to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-carbamoylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-carbamoylpyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 3-carbamoylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of key metabolic enzymes or signaling pathways .
Comparison with Similar Compounds
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- 2-Methylpyridine-3-carboxylic acid
- 3-hydroxy-2-methylpyridinecarboxylate
Comparison: Methyl 3-carbamoylpyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Biological Activity
Methyl 3-carbamoylpyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a carbamoyl group and a methyl ester functional group. This structure is significant as it influences the compound's interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against viral metalloenzymes. The compound has shown efficacy in inhibiting the activity of these enzymes, which are crucial for viral replication. In vitro assays indicated that the compound interacts favorably with key amino acids in the enzyme's active site, leading to significant reductions in viral load in cell cultures .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. A study evaluating its effectiveness against Gram-positive and Gram-negative bacteria found that it possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) analyses suggest that modifications to the pyridine ring can enhance its antibacterial potency .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound acts by inhibiting specific enzymes critical for pathogen survival and replication. This includes metalloenzymes that are integral to viral life cycles.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes effectively, enhancing its bioavailability and efficacy in cellular environments.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence oxidative stress pathways, contributing to its antimicrobial effects by enhancing ROS production within microbial cells .
Study on Antiviral Efficacy
A recent study conducted on various analogs of this compound demonstrated significant antiviral activity against HIV-1 integrase. The compound was tested in cell-based assays, showing a dose-dependent reduction in viral replication with an IC50 value indicating potent antiviral effects .
Antimicrobial Evaluation
In another study, this compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both strains, showcasing its potential as a therapeutic agent against bacterial infections .
Table 1: Biological Activity Summary of this compound
Properties
CAS No. |
24195-06-0 |
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Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 3-carbamoylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(12)6-5(7(9)11)3-2-4-10-6/h2-4H,1H3,(H2,9,11) |
InChI Key |
WUUPLYZWRLMKAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C(=O)N |
Origin of Product |
United States |
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